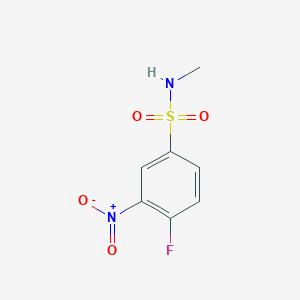

4-fluoro-N-methyl-3-nitrobenzenesulfonamide

Vue d'ensemble

Description

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is used as a reagent to synthesize substituted arylsulfonamide derivatives .

Synthesis Analysis

The synthesis of 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide can be achieved from 4-FLUORO-3-NITROBENZENESULFONYL CHLORIDE and Methylamine hydrochloride .Molecular Structure Analysis

The molecular formula of 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide is C7H7FN2O4S. The molecular weight is 234.2. The structure includes a sulfonamide group, a nitro group, and a fluorine atom attached to a benzene ring .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm^3, a boiling point of 411.1±55.0 °C at 760 mmHg, and a flash point of 202.4±31.5 °C . It has a molar refractivity of 45.3±0.4 cm^3, a polar surface area of 114 Å^2, and a molar volume of 134.4±3.0 cm^3 .Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamic Simulation Studies

Research in 2016 by Kaya et al. investigated the corrosion inhibition properties of various piperidine derivatives, including ones structurally related to 4-fluoro-N-methyl-3-nitrobenzenesulfonamide. These derivatives showed promise in protecting iron against corrosion, utilizing quantum chemical calculations and molecular dynamics simulations to explore their effectiveness (Kaya et al., 2016).

Versatility in Preparation of Secondary Amines and Protection of Amines

The work of Fukuyama et al. in 1995 demonstrated the versatility of 2- and 4-nitrobenzenesulfonamides, which are chemically related to 4-fluoro-N-methyl-3-nitrobenzenesulfonamide. These compounds were shown to be effective in the smooth alkylation of primary amines, leading to near quantitative yields of N-alkylated sulfonamides (Fukuyama et al., 1995).

Novel Synthesis Methods

Research by Du et al. in 2005 focused on the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound closely related to 4-fluoro-N-methyl-3-nitrobenzenesulfonamide. This synthesis was crucial for the preparation of pesticides, providing an alternative, more cost-effective method for its production (Du et al., 2005).

Applications in Cytotoxic Agents

Saari et al. in 1991 explored basic nitrobenzenesulfonamides, similar to 4-fluoro-N-methyl-3-nitrobenzenesulfonamide, for their potential as novel hypoxic cell selective cytotoxic agents. These compounds showed selective toxicity in vitro to hypoxic mammary carcinoma cells, although in vivo results were less significant (Saari et al., 1991).

Safety and Hazards

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Propriétés

IUPAC Name |

4-fluoro-N-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTLSVYSOPRSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-methyl-3-nitrobenzenesulfonamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573953.png)

![methyl({[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl})amine](/img/structure/B2573954.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2573955.png)

![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2573962.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2573967.png)